molecular formula C24H22N2O B4289107 (8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4289107
M. Wt: 354.4 g/mol
InChI Key: GUSTXCBPMWRCHE-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the 4H-pyran family. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties .

Preparation Methods

The synthesis of (8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves the reaction of (2E, 6E)-2,6-dibenzylidenecyclohexanone with malononitrile in the presence of a catalyst such as L-proline. The reaction is carried out in acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit fungal growth. The exact molecular pathways involved in its anticancer and anticoagulant activities are still under investigation but are believed to involve interactions with cellular enzymes and receptors .

Comparison with Similar Compounds

Similar compounds include other 4H-pyran derivatives such as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Compared to these compounds, (8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits unique structural features that contribute to its enhanced biological activities .

Properties

IUPAC Name

(8E)-2-amino-8-benzylidene-6-methyl-4-phenyl-4,5,6,7-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-16-12-19(14-17-8-4-2-5-9-17)23-20(13-16)22(18-10-6-3-7-11-18)21(15-25)24(26)27-23/h2-11,14,16,22H,12-13,26H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSTXCBPMWRCHE-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC2=CC=CC=C2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
(8E)-2-amino-6-methyl-4-phenyl-8-(phenylmethylidene)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.